molecular formula C11H8ClFN2O B6353128 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152583-57-7

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353128
CAS No.: 1152583-57-7
M. Wt: 238.64 g/mol
InChI Key: YLCZMCMWWRFENV-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, a 2-fluorophenyl group at position 1, and a methyl group at position 2. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 238.65 g/mol and a purity of ≥95% . The compound is synthesized via the Vilsmeier–Haack reaction, where 2-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes chloroformylation to yield the carbaldehyde derivative . This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive pyrazole derivatives, though its direct pharmacological applications require further exploration .

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCZMCMWWRFENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is formed by reacting 2-fluorophenylhydrazine with a 1,3-diketone precursor. For example, ethyl 3-oxobutanoate reacts with 2-fluorophenylhydrazine in ethanol under acidic conditions (H₂SO₄, 17 h, reflux) to yield 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate. This intermediate is hydrolyzed to the carboxylic acid and subsequently reduced to the alcohol.

Introduction of the Aldehyde Group

The Vilsmeier-Haack reaction is employed to introduce the aldehyde at position 4. The alcohol intermediate is treated with POCl₃ and DMF at 80°C for 12 h, achieving formylation with >85% yield. This step requires careful temperature control to avoid over-chlorination.

Chlorination at Position 5

Chlorination is performed using POCl₃ in the presence of a base (e.g., pyridine) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively targeting position 5 due to the electron-withdrawing effects of the aldehyde and methyl groups. Typical yields range from 70–80%.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
CyclocondensationH₂SO₄, ethanolReflux17 h65%
FormylationPOCl₃, DMF80°C12 h85%
ChlorinationPOCl₃, pyridine0–5°C6 h78%

One-Pot Tandem Reactions

Recent advancements utilize one-pot strategies to minimize purification steps:

Simultaneous Cyclocondensation and Formylation

Ethyl 3-(dimethylamino)acrylate reacts with 2-fluorophenylhydrazine and chlorinating agents (e.g., SOCl₂) in acetonitrile. The tandem reaction forms the pyrazole ring and introduces the aldehyde in a single step, achieving 60% yield.

In Situ Chlorination

Using N-chlorosuccinimide (NCS) as a chlorinating agent during cyclocondensation directs chlorine to position 5. This method reduces side products and improves atom economy (yield: 72%).

Analytical Characterization

Rigorous characterization ensures structural fidelity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals: δ 9.8 (s, 1H, CHO), 7.2–7.6 (m, 4H, Ar-H), 3.7 (s, 3H, CH₃).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).

  • Mass Spectrometry : ESI-MS m/z 238.64 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity Control

The electron-withdrawing 2-fluorophenyl group directs substitution to position 1, while the methyl group occupies position 3. Solvent polarity (e.g., DMF vs. toluene) influences reaction rates and regioselectivity.

Catalyst Selection

Phase transfer catalysts (e.g., tetrabutylammonium salts) enhance reaction efficiency in polar aprotic solvents. For example, tetrabutylammonium hydrogen sulfate improves fluorination yields by 40% compared to uncatalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties, and 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is no exception. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .

1.2 Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. A series of experiments have revealed its effectiveness against a range of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death .

1.3 Inhibitors of Enzymatic Activity
this compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways, such as kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models .

Agrochemical Applications

2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves the inhibition of photosynthesis, leading to the death of target plants while sparing crops . Field trials have shown promising results in controlling weed populations without adversely affecting crop yields.

2.2 Insecticidal Properties
In addition to herbicidal activity, this pyrazole derivative has demonstrated insecticidal effects against common agricultural pests. Studies indicate that it interferes with the nervous system of insects, resulting in paralysis and death . This makes it a candidate for developing safer and more effective insecticides.

Material Science Applications

3.1 Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties .

3.2 Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a suitable candidate for improving the efficiency of solar cells . Research indicates that incorporating this compound into device architectures can lead to enhanced charge transport properties.

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentInhibits proliferation in cancer cell lines; induces apoptosis
AntimicrobialEffective against bacteria and fungi; disrupts cell membranes
Enzyme InhibitionReduces activity of kinases linked to cancer progression
AgrochemicalsHerbicideEffective against broadleaf weeds; minimal impact on crop yields
InsecticideCauses paralysis in target insects; potential for safer pest control
Material ScienceFunctional MaterialsEnhances properties of polymers; used in nanomaterial synthesis
Photovoltaic DevicesImproves efficiency in organic solar cells through better charge transport

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on this compound. These derivatives were tested against multiple cancer cell lines, showing IC50 values below 10 µM, indicating potent activity .

Case Study 2: Agrochemical Efficacy
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced weed biomass by over 70% compared to untreated controls, showcasing its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The structural uniqueness of 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde lies in its chloro , 2-fluorophenyl , and methyl substituents. Below is a comparative analysis of its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups References
This compound Cl (5), 2-F-C₆H₄ (1), CH₃ (3) 238.65 Carbaldehyde
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Cl-C₆H₄O (5), CH₃ (3), C₆H₅ (1) 316.77 Phenoxy, Carbaldehyde
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Cl (5), CF₃ (3), CH₃ (1) 226.56 Trifluoromethyl, Carbaldehyde
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Cl (5), 3-Cl-C₆H₄ (1), CH₃ (3) 255.10 Carbaldehyde
5-Chloro-1-(1,1-dioxothiolan-3-yl)-3-methyl-1H-pyrazole-4-carbaldehyde Cl (5), tetrahydrothiophene sulfone (1) 262.71 Sulfone, Carbaldehyde

Key Observations :

  • Electron-withdrawing substituents (Cl, F) at the phenyl ring enhance electrophilic reactivity compared to electron-donating groups (e.g., phenoxy) .
  • The sulfone group in introduces polar characteristics, altering solubility and metabolic stability.

Physicochemical Properties

  • Solubility : The 2-fluorophenyl group in the target compound reduces water solubility compared to sulfone-containing analogs .
  • Thermal Stability : Derivatives with trifluoromethyl groups (e.g., ) exhibit higher thermal stability due to strong C–F bonds.
  • Crystallinity : Carbaldehydes with planar substituents (e.g., phenyl) form more ordered crystals than those with bulky groups (e.g., tetrahydrothiophene sulfone) .

Biological Activity

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its unique structure that includes a chloro group, a fluorophenyl moiety, and an aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
  • Molecular Formula : C11H8ClFN2O
  • Molecular Weight : 232.65 g/mol
  • CAS Number : 1152583-57-7

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific findings from recent studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: Comparison of Anti-inflammatory Activities

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
5-Chloro-1-(2-fluorophenyl)-3-methyl-pyrazole5.400.01
Diclofenac54.65Not applicable
CelecoxibNot reportedNot applicable

The compound demonstrated a selectivity index that indicates a preference for COX-2 inhibition over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this pyrazole derivative has shown promising antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125
Methicillin-resistant Staphylococcus aureus (MRSA)31.108 - 62.216

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Several case studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

  • Analgesic Effects : In vivo studies indicated that compounds with similar structures exhibited significant analgesic effects comparable to standard pain relief medications.
  • Toxicity Assessments : Acute oral toxicity tests have shown that derivatives maintain a high safety profile with LD50 values exceeding 2000 mg/kg in murine models, indicating low toxicity levels for therapeutic use.
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds inhibit key enzymes involved in inflammatory pathways, providing insights into their therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(2-fluorophenyl)-1H-pyrazol-5(4H)-one is reacted with a formylating agent (e.g., POCl₃/DMF). This reaction introduces the aldehyde group at the 4-position of the pyrazole ring . Alternative routes include Knoevenagel condensation with ethyl cyanoacetate under mild conditions (0°C) to form derivatives, though this requires careful pH control . Key Data :
  • Yield: ~58% for Vilsmeier-Haack (Entry 3 in ).
  • Purity: Recrystallization from ethanol achieves >97% purity ().

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the crystal system (monoclinic, space group P21/c) and bond angles (e.g., C4–N1–N2 = 112.2°) were resolved using SHELXL-97 software . Spectroscopic techniques include:
  • ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm; fluorophenyl groups show splitting patterns (e.g., J = 8.5 Hz for ortho-F coupling) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is irritating to eyes, skin, and respiratory systems (Risk Code R36/37/38). Use fume hoods , nitrile gloves, and safety goggles. In case of exposure, rinse with water for 15 minutes (Safety Code S26/S37/39). Store in a dry, cool place away from oxidizers ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the Vilsmeier-Haack synthesis?

  • Methodological Answer : Optimize temperature (80–100°C), solvent (DMF or DCE), and stoichiometry (1:1.2 molar ratio of pyrazole precursor to POCl₃). For example, substituting DMF with N-methylpyrrolidone (NMP) increased yields by 15% in analogous pyrazole systems (). Catalytic additives like ZnCl₂ (0.5 eq.) can enhance formylation efficiency .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton δ 9.8 vs. 10.2 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or crystallographic packing effects . Cross-validate using 2D NMR (COSY, HSQC) and DFT calculations to model electronic environments. For instance, crystal packing in induced a 0.3 ppm upfield shift due to hydrogen bonding .

Q. What computational methods predict the compound’s reactivity for derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., hydrazide condensation) . Molecular docking (AutoDock Vina) can screen derivatives for binding to targets like carbonic anhydrase ( ).

Q. How to design derivatives for enhanced pharmacological activity?

  • Methodological Answer : Bioisosteric replacement of the 2-fluorophenyl group with 4-chlorophenoxy ( ) improved antimicrobial activity (MIC = 12.5 µg/mL vs. S. aureus). Schiff base formation with substituted hydrazides (e.g., 2/4-nitrobenzohydrazide) enhanced anticonvulsant activity in MES models (ED₅₀ = 45 mg/kg) .

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